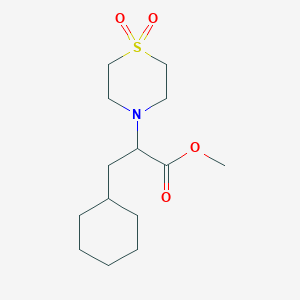
2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile
Overview
Description
2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits
Preparation Methods
The synthesis of 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and may require refluxing to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted pyridazinone derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential pharmacological activities, including antimicrobial, antidiabetic, and anticancer properties . Additionally, it has applications in the development of new drugs and therapeutic agents due to its versatile pharmacophore .
Mechanism of Action
The mechanism of action of 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including vasodilation and anti-inflammatory activities .
Comparison with Similar Compounds
2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile can be compared with other pyridazinone derivatives, such as 6-aryl-3(2H)-pyridazinone and 2-substituted-6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones . These compounds share similar core structures but differ in their substituents, which can lead to variations in their pharmacological profiles. The uniqueness of this compound lies in its specific hydroxyl and phenylacetonitrile groups, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
2-(6-oxo-1H-pyridazin-3-yl)-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-8-10(9-4-2-1-3-5-9)11-6-7-12(16)15-14-11/h1-7,10H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLGQISZEHFROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B3127788.png)

![1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea](/img/structure/B3127792.png)

![2,2,2-Trifluoro-1-[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethanone](/img/structure/B3127798.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methanol](/img/structure/B3127805.png)
![8-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B3127813.png)
![(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B3127816.png)
![2-[(methylsulfonyl)amino]-3-Thiophenecarboxylic acid methyl ester](/img/structure/B3127828.png)
![Ethyl 2-[4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenoxy]acetate](/img/structure/B3127833.png)
![7-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3127839.png)

![N-[bis(ethylsulfanyl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3127862.png)

